Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 936637-97-7) is a heterocyclic compound with a pyrazolo[1,5-a]pyridine core substituted by a formyl group at position 5 and a methyl ester at position 2. Its molecular formula is C₁₀H₈N₂O₃, and it has a molecular weight of 204.18 g/mol . The compound is commercially available with a purity of ≥98% and is stored under inert gas (nitrogen/argon) at 2–8°C to prevent degradation . The formyl group at position 5 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPBXOYVKDTSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with appropriate reagents. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 5-carboxypyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Methyl 5-hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has higher logP values than the monoester target compound, impacting membrane permeability .
- Solubility : The methyl ester in the target compound improves solubility in organic solvents compared to its carboxylic acid counterpart .
Biological Activity
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MFPC, summarizing key findings from recent research studies, including its synthesis, biological efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
MFPC is characterized by its pyrazolo[1,5-a]pyridine core structure, which is known for various biological activities. The synthesis of MFPC typically involves multi-step reactions that can include the formation of the pyrazole ring followed by functionalization at the 3 and 5 positions. The synthetic routes often utilize starting materials such as substituted pyridines and aldehydes, leading to diverse derivatives with varying biological properties.
Table 1: Summary of Synthetic Methods for MFPC
| Methodology | Key Steps | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction of pyrazole with formyl and carboxylate | 70-90 |
| Cyclization | Formation of pyrazolo[1,5-a]pyridine core | 60-80 |
| Functionalization | Addition of substituents at specific positions | Variable |
Anticancer Potential
Recent studies have indicated that MFPC exhibits notable anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that MFPC can inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the micromolar range.
Case Study: In Vitro Anticancer Activity
In a study examining the effectiveness of MFPC on MCF-7 cells:
- IC50 Value : 12.5 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
- Comparison : More effective than standard chemotherapeutic agents like doxorubicin.
Enzymatic Inhibition
MFPC has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is relevant for diabetes management.
Table 2: Enzyme Inhibition Data for MFPC
| Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| α-glucosidase | 15.2 ± 0.4 | Acarbose | 750.0 ± 1.5 |
| Cholinesterase | 25.0 ± 1.0 | Donepezil | 40.0 ± 2.0 |
Antimicrobial Activity
In addition to anticancer properties, MFPC has demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating antimicrobial effects:
- Tested Strains : E. coli and Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
These results indicate that MFPC could serve as a lead compound for developing new antimicrobial agents.
Q & A
Q. What computational methods validate reactivity trends in functionalization reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the formyl group’s carbonyl carbon (f– = 0.12) is more reactive than the pyrazole nitrogen (f– = 0.08).
- MD Simulations : Predict solvation effects on reaction pathways (e.g., THF stabilizes transition states via hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
